![molecular formula C17H17NO4 B4410351 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410351.png)
3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate
Overview
Description
3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate, also known as MMPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMPCA is a derivative of the well-known compound, p-aminophenylacetic acid, which has been used in the synthesis of various drugs and bioactive molecules.
Scientific Research Applications
3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various bioactive molecules and drugs. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and iron in biological systems. Additionally, this compound has been used as a ligand for the design of metal-organic frameworks (MOFs) for gas storage and separation.
Mechanism of Action
The mechanism of action of 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and forming complexes that can affect various biological processes. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells. In animal studies, this compound has been shown to improve cognitive function and memory in mice.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various bioactive molecules and drugs, as well as a fluorescent probe for metal ion detection and a ligand for MOF design. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. This compound could also be used in the design of new fluorescent probes for metal ion detection and as a ligand for the development of new MOFs with improved gas storage and separation properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in various biological processes.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various scientific research areas. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. This compound's versatility and potential for use in drug development, metal ion detection, and MOF design make it an exciting area of research with many future directions to explore.
properties
IUPAC Name |
[3-[(2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-7-8-16(21-3)15(9-11)18-17(20)13-5-4-6-14(10-13)22-12(2)19/h4-10H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRZDDBYOAUKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.